HPLC Retention Time Differentiation: Lesinurad Impurity 2 vs. Co-Eluting Process Impurities
In a validated HPLC method for lesinurad impurity profiling, Lesinurad Impurity 2 demonstrates a distinct retention time (RT) of 13.0 minutes, which separates it from other critical impurities such as Impurity-1 (RT = 7.75 min), Impurity-3 (RT = 18.4 min), and the desbromo impurity (RT = 17.3 min for DP-1) [1]. This chromatographic resolution is critical for accurate quantification, as it prevents co-elution and ensures specificity in accordance with ICH Q2(R1) guidelines [1].
| Evidence Dimension | HPLC Retention Time |
|---|---|
| Target Compound Data | 13.0 min |
| Comparator Or Baseline | Impurity-1 (7.75 min), Impurity-3 (18.4 min), Desbromo Impurity DP-1 (17.3 min) |
| Quantified Difference | Difference of +5.25 min from Impurity-1 and -5.4 min from Impurity-3 |
| Conditions | Validated HPLC method; specific column and mobile phase conditions as per cited study [1] |
Why This Matters
This specific retention time enables unambiguous identification and quantification of Lesinurad Impurity 2 in drug substance and product batches, ensuring compliance with regulatory impurity limits and preventing batch rejection due to misidentification.
- [1] Academic.oup.com. Table V: Validation Parameters for Lesinurad Impurities. Derived from a validated HPLC method for impurity analysis. View Source
